[4-[5-[(Z)-[2-(dicyanomethylidene)-4-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3-thiazol-5-ylidene]methyl]-7,8-dihydro-6H-xanthen-3-yl]phenyl] dihydrogen phosphate
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Overview
Description
[4-[5-[(Z)-[2-(dicyanomethylidene)-4-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3-thiazol-5-ylidene]methyl]-7,8-dihydro-6H-xanthen-3-yl]phenyl] dihydrogen phosphate is a complex organic compound that features a thiazole ring, a xanthene core, and a phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[5-[(Z)-[2-(dicyanomethylidene)-4-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3-thiazol-5-ylidene]methyl]-7,8-dihydro-6H-xanthen-3-yl]phenyl] dihydrogen phosphate typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the xanthene core, and finally the attachment of the phosphate group. Common reagents used in these steps include thionyl chloride, phosphorus oxychloride, and various organic solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the xanthene core.
Reduction: Reduction reactions may target the dicyanomethylidene group, converting it to a more reduced form.
Substitution: Various substitution reactions can occur, especially at the phenyl rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound may be explored for its potential as a fluorescent probe due to the xanthene core, which is known for its fluorescence properties.
Medicine
Potential medical applications include its use as a diagnostic agent or as a precursor for drug development, particularly in targeting specific molecular pathways.
Industry
In industry, the compound could be used in the development of new materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of [4-[5-[(Z)-[2-(dicyanomethylidene)-4-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3-thiazol-5-ylidene]methyl]-7,8-dihydro-6H-xanthen-3-yl]phenyl] dihydrogen phosphate involves interactions with molecular targets such as enzymes or receptors. The phosphate group may facilitate binding to specific proteins, while the thiazole and xanthene cores may interact with other molecular structures, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- [4-[5-[(Z)-[2-(dicyanomethylidene)-4-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3-thiazol-5-ylidene]methyl]-7,8-dihydro-6H-xanthen-3-yl]phenyl] dihydrogen sulfate
- [4-[5-[(Z)-[2-(dicyanomethylidene)-4-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3-thiazol-5-ylidene]methyl]-7,8-dihydro-6H-xanthen-3-yl]phenyl] dihydrogen carbonate
Uniqueness
The uniqueness of [4-[5-[(Z)-[2-(dicyanomethylidene)-4-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3-thiazol-5-ylidene]methyl]-7,8-dihydro-6H-xanthen-3-yl]phenyl] dihydrogen phosphate lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C46H35N4O5PS |
---|---|
Molecular Weight |
786.8 g/mol |
IUPAC Name |
[4-[5-[(Z)-[2-(dicyanomethylidene)-4-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3-thiazol-5-ylidene]methyl]-7,8-dihydro-6H-xanthen-3-yl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C46H35N4O5PS/c1-29-6-16-38(17-7-29)50(39-18-8-30(2)9-19-39)40-20-12-32(13-21-40)44-43(57-46(49-44)37(27-47)28-48)26-36-5-3-4-35-24-34-11-10-33(25-42(34)54-45(35)36)31-14-22-41(23-15-31)55-56(51,52)53/h6-26H,3-5H2,1-2H3,(H2,51,52,53)/b43-26- |
InChI Key |
VYRFSTARZNNQFU-SJUSNGENSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C\4=NC(=C(C#N)C#N)S/C4=C\C5=C6C(=CC7=C(O6)C=C(C=C7)C8=CC=C(C=C8)OP(=O)(O)O)CCC5 |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=NC(=C(C#N)C#N)SC4=CC5=C6C(=CC7=C(O6)C=C(C=C7)C8=CC=C(C=C8)OP(=O)(O)O)CCC5 |
Origin of Product |
United States |
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